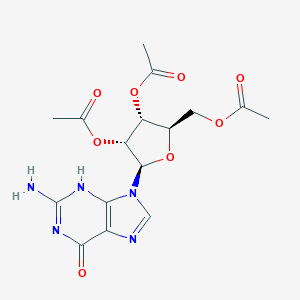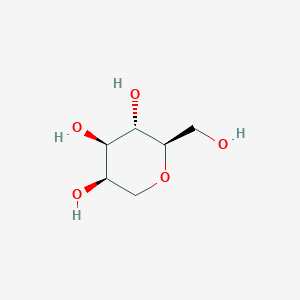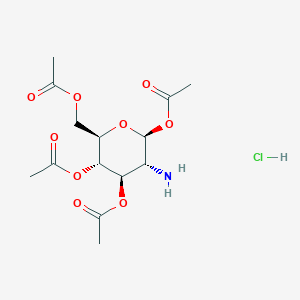
beta-Glucosamine, tetraacetate, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Glucosamine, tetraacetate, hydrochloride is a derivative of glucosamine, a natural amino sugar. It is of interest in the field of carbohydrate chemistry for its role as an intermediate in the synthesis of various compounds.
Synthesis Analysis
The synthesis of beta-Glucosamine, tetraacetate, hydrochloride involves multiple steps, starting from glucosamine hydrochloride. Hernández-Torres et al. (2002) describe an optimized synthesis of orthogonally protected glucosamine, transforming glucosamine hydrochloride into N-phthaloyl-β-D-glucosamine tetraacetate through a seven-step process with an overall yield of 34% (Hernández-Torres et al., 2002). Xiao-huan and Yong-de (2006) developed a two-step synthesis of Benzylidene-β-D-glucosamine tetraacetate, starting with the protection of the amino group followed by acetylation (Wang Xiao-huan & Zhao Yong-de, 2006).
Molecular Structure Analysis
The molecular structure of beta-Glucosamine, tetraacetate, hydrochloride features an orthogonally protected glucosamine backbone, important for further chemical modifications. The presence of acetate groups and the hydrochloride salt form are crucial for its solubility and reactivity in subsequent chemical reactions.
Chemical Reactions and Properties
The chemical properties of beta-Glucosamine, tetraacetate, hydrochloride are characterized by its reactivity towards various chemical transformations. For instance, it can undergo glycosylation reactions to form glycosidic bonds, a fundamental reaction in the synthesis of complex carbohydrates and glycoconjugates. Myszka et al. (2003) describe the use of 2-Acetamido-2-deoxy-D-glucose hydrochloride for preparing derivatives showing promising antitumor activities (Myszka et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of beta-Glucosamine, tetraacetate, hydrochloride, depend on the protection of amino and hydroxyl groups. These properties are critical for its handling and use in various chemical syntheses.
Chemical Properties Analysis
Beta-Glucosamine, tetraacetate, hydrochloride's chemical behavior is significantly influenced by its functional groups. The acetate groups make it a versatile intermediate for further functionalization, such as in the preparation of N-acyl-tetra-O-acyl glucosamine derivatives, as described by Dang et al. (2014), showcasing its potential in creating derivatives for medical applications (Chi-Hien Dang et al., 2014).
科学的研究の応用
Synthesis and Derivative Development
Beta-Glucosamine, tetraacetate, hydrochloride is pivotal in the synthesis of various compounds in carbohydrate chemistry. A notable application is its transformation into an orthogonally protected intermediate, a process that includes the optimized preparation of N-phthaloyl-beta-D-glucosamine tetraacetate (Hernández-Torres et al., 2002). This compound serves as a common precursor in carbohydrate chemistry, highlighting its importance in synthetic processes. Another synthesis pathway involves the creation of diosgenyl glycosides with potential antitumor activities, where beta-glucosamine hydrochloride is used as a key component (Myszka et al., 2003).
Biochemical and Therapeutic Effects
Beta-Glucosamine, tetraacetate, hydrochloride demonstrates biochemical significance, as seen in its role in the treatment of joint diseases and its effect on amino acid metabolism (Osaki et al., 2012). Its application in metabolomic studies, particularly in understanding the biochemical changes in animals following oral administration, highlights its medical relevance.
Novel Application in Fluorometric Detection
The compound has been used to develop novel applications in biochemical detection. For instance, its grafting to tetraphenylethylene led to the creation of a new cationic water-soluble derivative used in the fluorometric detection of alkaline phosphatase, showcasing its potential in diagnostic applications (Chen et al., 2010).
Protective Effects Against Biological Damage
Another research avenue is the investigation of its protective effects against free radical-induced damage in biological systems, such as in erythrocytes. This suggests its potential as a pharmaceutical supplement to alleviate oxidative stress (Jamialahmadi et al., 2014).
将来の方向性
Glucosamine is a promising candidate for the prevention and/or treatment of some other diseases due to its anti-oxidant and anti-inflammatory activities . More studies should be performed in order to develop a competitive enzymatic pathway using Aspergillus niger mycelium for the preparation of high-end GlcN .
特性
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12-,13-,14-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUYAHMYOLHBX-XAWYEFCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Glucosamine, tetraacetate, hydrochloride | |
CAS RN |
10034-20-5 |
Source


|
| Record name | β-D-Glucopyranose, 2-amino-2-deoxy-, 1,3,4,6-tetraacetate, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10034-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Glucosamine tetraacetate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B15242.png)
![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)
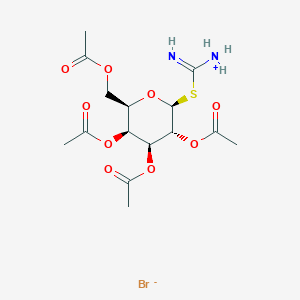
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)
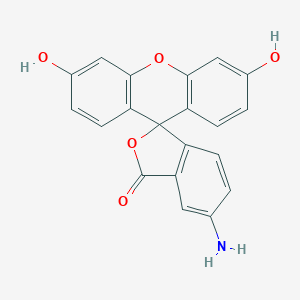
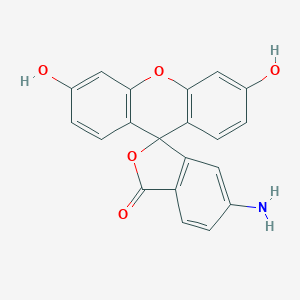
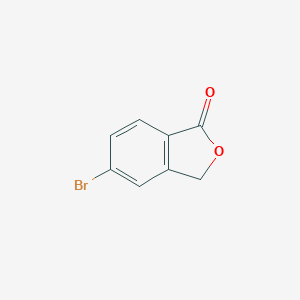
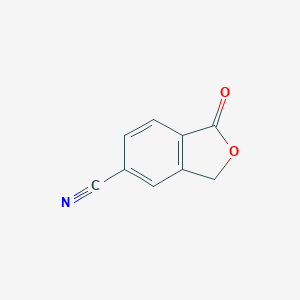
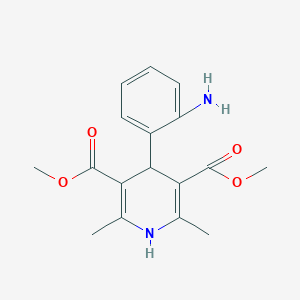
![5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15274.png)
![Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15276.png)
![Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15277.png)
